molecular formula C5H5F3N2 B154287 5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 10010-93-2

5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B154287
Key on ui cas rn: 10010-93-2
M. Wt: 150.1 g/mol
InChI Key: DLCHCAYDSKIFIN-UHFFFAOYSA-N
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Patent
US06492526B1

Procedure details

To 1,1,1-trifluoro-2,4-pentadione (15.14 g, 98 mmol) in MeOH (200 ml) was added hydrazine monohydrate (4.92 g, 98 mmol) in MeOH (50 ml) and c.HCl (1.3 ml, 32%). The resulting clear solution was allowed to stir for 12 h. Removal of solvent by distillation up to 200° C. yielded a clear oil which crystallised on cooling. These crystals were dissolved in Et2O, dried over MgSO4, filtered and the solvent removed under reduced pressure. The resulting white solid was sublimed at 80° C. and 10−2 mbar, yielding the pure pyrazole as a white solid (10.91 g, 73 mmol, 74%).
Quantity
15.14 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]([C:7]([F:10])([F:9])[F:8])=O)=O.O.[NH2:12][NH2:13].Cl>CO>[F:8][C:7]([F:10])([F:9])[C:5]1[CH:4]=[C:2]([CH3:1])[NH:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.14 g
Type
reactant
Smiles
CC(=O)CC(=O)C(F)(F)F
Name
Quantity
4.92 g
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation up to 200° C.
CUSTOM
Type
CUSTOM
Details
yielded a clear oil which
CUSTOM
Type
CUSTOM
Details
crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
DISSOLUTION
Type
DISSOLUTION
Details
These crystals were dissolved in Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
was sublimed at 80° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C1=NNC(=C1)C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73 mmol
AMOUNT: MASS 10.91 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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